molecular formula C11H15NO2 B3351756 1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-5-methyl-, ethyl ester CAS No. 396130-00-0

1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-5-methyl-, ethyl ester

Cat. No.: B3351756
CAS No.: 396130-00-0
M. Wt: 193.24 g/mol
InChI Key: RDSWQMMBTGKSEE-UHFFFAOYSA-N
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Description

1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-5-methyl-, ethyl ester is a heterocyclic organic compound It belongs to the pyrrolizine family, which is characterized by a fused bicyclic structure containing a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-5-methyl-, ethyl ester can be synthesized through several methods. One common approach involves the cycloaddition reaction of azomethine ylides with dialkyl acetylenedicarboxylates. This reaction typically occurs in the presence of a catalyst such as proline and ninhydrin, under reflux conditions in an alcohol solvent .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-5-methyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-5-methyl-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-5-methyl-, ethyl ester exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways and producing desired effects.

Comparison with Similar Compounds

    Pyrrolizidine Alkaloids: These naturally occurring compounds share a similar core structure but differ in their functional groups and biological activities.

    Indole Derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar applications.

Uniqueness: 1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-5-methyl-, ethyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 3-methyl-6,7-dihydro-5H-pyrrolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)9-7-8(2)12-6-4-5-10(9)12/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSWQMMBTGKSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCN2C(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476342
Record name 1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396130-00-0
Record name 1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-5-methyl-, ethyl ester
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1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-5-methyl-, ethyl ester
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1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-5-methyl-, ethyl ester
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1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-5-methyl-, ethyl ester
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1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-5-methyl-, ethyl ester
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1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-5-methyl-, ethyl ester

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